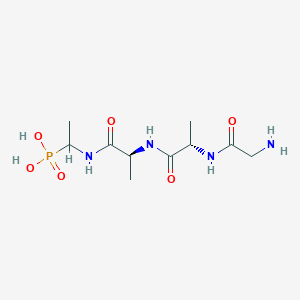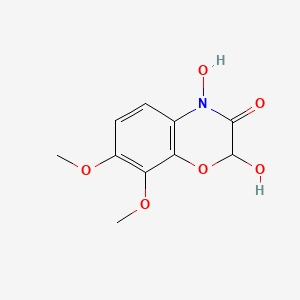
4-Bromo-2-tert-butyl-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-tert-butyl-6-chlorophenol is an organic compound with the molecular formula C10H12BrClO It is a substituted phenol, characterized by the presence of bromine, chlorine, and tert-butyl groups on the benzene ring
Preparation Methods
The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol typically involves the bromination and chlorination of 2-tert-butylphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-tert-butyl-6-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen, yielding simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can replace the bromine or chlorine atoms with other functional groups, such as nitro or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-tert-butyl-6-chlorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The tert-butyl group can also influence the compound’s hydrophobicity and overall molecular interactions.
Comparison with Similar Compounds
4-Bromo-2-tert-butyl-6-chlorophenol can be compared with other substituted phenols, such as:
2-Bromo-4,6-di-tert-butylphenol: Similar in structure but with an additional tert-butyl group, leading to different chemical properties and applications.
4-tert-Butyl-2-chlorophenol:
4-Bromo-2-chlorophenol: Lacks the tert-butyl group, affecting its hydrophobicity and interaction with molecular targets.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
60935-50-4 |
|---|---|
Molecular Formula |
C10H12BrClO |
Molecular Weight |
263.56 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 |
InChI Key |
WPMJADHCEZTVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


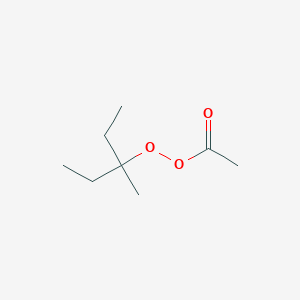
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
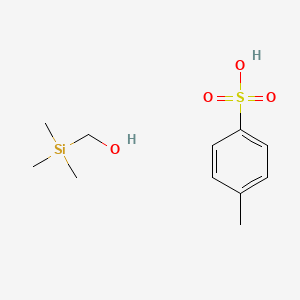
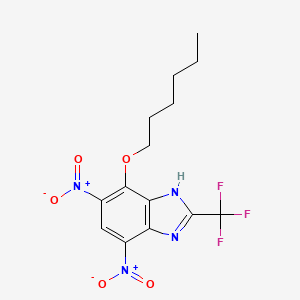

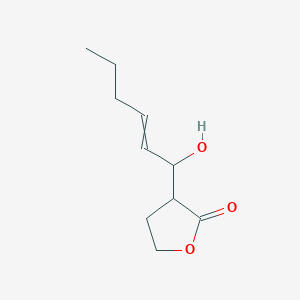
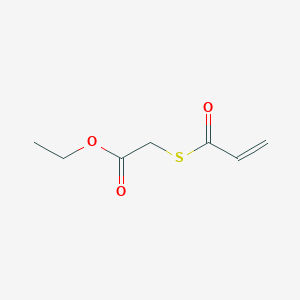
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
